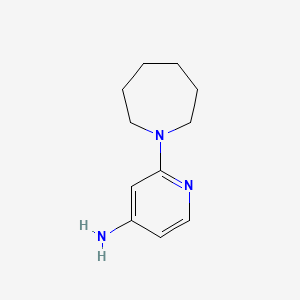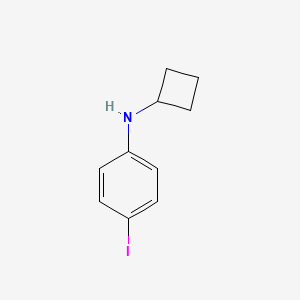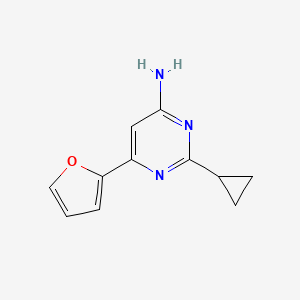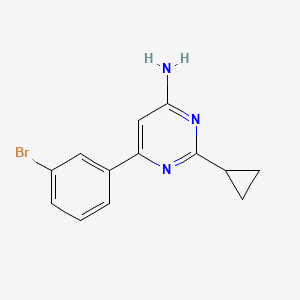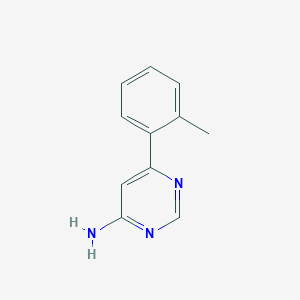
(2-(2-Thienyl)cyclopropyl)methylamine
説明
Synthesis Analysis
The synthesis of thiophene derivatives, which “(2-(2-Thienyl)cyclopropyl)methylamine” is a part of, can be achieved through various methods. One such method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “(2-(2-Thienyl)cyclopropyl)methylamine” is represented by the InChI string: InChI=1S/C8H11NS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, ynamides can react with Na2S·9H2O to produce 2-tosylamido thiophenes through an economic, metal-free, and mild condition path .Physical And Chemical Properties Analysis
Amines, such as “(2-(2-Thienyl)cyclopropyl)methylamine”, have unique physical properties. For instance, the boiling point of methylamine, a simple amine, is -6.3°C, which is significantly higher than that of ethane, a compound with a similar number of electrons and shape .科学的研究の応用
Medicine
In the realm of medicine, this compound could potentially be explored for its pharmacological properties. While specific studies on this compound in medicine are not readily available, similar structures have been investigated for their use in drug development, particularly as intermediates in the synthesis of more complex molecules with therapeutic potential .
Biotechnology
Biotechnological applications may include the use of “(2-(2-Thienyl)cyclopropyl)methylamine” as a building block for the synthesis of compounds that can modulate biological processes. For instance, it could be used in the design of molecules that interact with enzymes or receptors within cells, influencing their activity for research purposes .
Pharmacology
In pharmacology, the compound’s interactions with biological systems could be studied to understand its effects on various physiological pathways. It might serve as a lead compound for the development of new drugs, with modifications to its structure leading to variations in its activity and specificity .
Neuroscience
Neuroscience research could benefit from this compound if it exhibits activity on the nervous system. It could be used as a tool to study neurotransmitter systems, neural plasticity, or neuroprotection. Its effects on brain chemistry could provide insights into the treatment of neurological disorders .
Chemistry
Chemists might investigate “(2-(2-Thienyl)cyclopropyl)methylamine” for its chemical properties, such as reactivity, stability, or its ability to form novel compounds through various chemical reactions. It could also be used as a catalyst or a reagent in synthetic chemistry to create new materials or chemicals .
Materials Science
In materials science, this compound could be used to modify the properties of materials or to create new materials with specific characteristics. Its incorporation into polymers or coatings could impart unique electrical, optical, or mechanical properties to the materials .
将来の方向性
作用機序
Target of Action
Thiophene-based analogs, which include (2-(2-thienyl)cyclopropyl)methylamine, have been studied extensively for their potential biological activities . They have been found to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
It is known that thiophene-based analogs can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene-based analogs are known to influence a variety of biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiophene-based analogs have been found to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
特性
IUPAC Name |
(2-thiophen-2-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWLXGXOJYGXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Thienyl)cyclopropyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





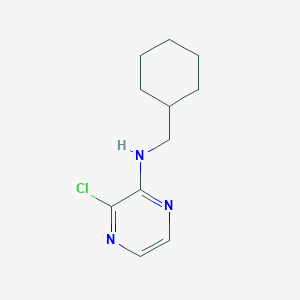
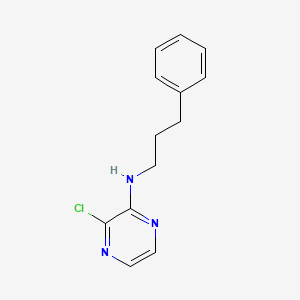

![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464543.png)

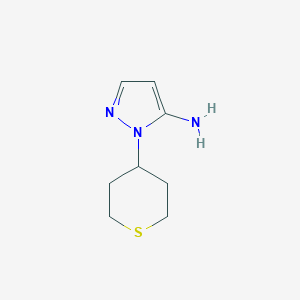
![3-chloro-N-[3-(morpholin-4-yl)propyl]pyrazin-2-amine](/img/structure/B1464549.png)
